Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8)4-5(9-10)7(11)12-2/h4H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOBMYUPOASMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitriles with Hydrazines
This is the most versatile and widely used route for synthesizing 5-aminopyrazoles, including methylated derivatives like the target compound.
- Starting with β-ketonitriles, such as ethyl acetoacetate derivatives, which contain both ketone and nitrile functionalities.
- Condensation with hydrazine hydrate facilitates ring closure, forming the pyrazole core with amino substitution at the 5-position.
- Dissolve ethyl acetoacetate in an appropriate solvent such as ethanol or methanol.
- Add hydrazine hydrate dropwise under stirring, often with acid catalysis (e.g., acetic acid) to promote cyclization.
- Heat the mixture under reflux conditions for several hours (usually 4–8 hours).
- The reaction mixture is cooled, and the precipitated pyrazole derivative is filtered, washed, and dried.
Condensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
An alternative route involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, such as ethyl acetoacetate derivatives, to form the pyrazole ring.
- Use of solvents like toluene or ethanol.
- Reflux conditions with acid or base catalysts.
- Reaction times typically range from 4 to 12 hours.
- Formation of the pyrazole core with functional groups positioned for subsequent modifications, such as amino or ester groups.
Use of Ethoxymethylene Derivatives for Direct Pyrazole Formation
Research indicates that ethoxymethylene derivatives of cyanoacetate are effective intermediates for synthesizing pyrazoles with amino and ester functionalities.
- React ethyl cyanoacetate with ethoxymethylene compounds in toluene.
- Add hydrazine hydrate to the mixture.
- Maintain reflux conditions for several hours.
- The reaction yields methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate after purification.
- Shorter reaction times.
- High product purity.
- Environmentally friendly and cost-effective.
Optimized Industrial Methods
For large-scale production, continuous flow reactors and optimized catalysts are employed to enhance yield and reduce waste.
- Use of environmentally benign solvents such as toluene.
- Catalysts like acids or bases to facilitate ring closure.
- Process automation for consistency and safety.
Summary of Key Reaction Parameters and Data
| Method | Raw Materials | Solvent | Catalyst | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation of β-ketonitriles | Ethyl acetoacetate, hydrazine hydrate | Ethanol or methanol | Acid/Base | 4–8 hours | High | Widely applicable, scalable |
| Ethoxymethylene route | Ethyl cyanoacetate, ethoxymethylene, hydrazine | Toluene | None | 4–6 hours | Very high | Environmentally friendly, shorter reaction times |
| Industrial continuous synthesis | Various precursors, optimized catalysts | Toluene or other solvents | Catalysts | Variable | High | Large-scale, cost-effective |
Research Findings and Optimization
- The use of ethoxymethylene derivatives significantly shortens reaction times and improves yields, as demonstrated in patent CN105646357A, which reports a process involving methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene, with reaction times as short as 2–3 hours and high yields (~90%).
- The reaction conditions are optimized to minimize waste and environmental impact, aligning with green chemistry principles.
- The process's simplicity and safety profile make it suitable for industrial applications, especially when using readily available raw materials like methyl hydrazine and ethyl cyanoacetate.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and functional behavior.
Substituent Variations at Position 1
- Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6): Structure: Replaces the ethyl group with a methyl group. Properties: Molecular formula C₆H₉N₃O₂, melting point 101–102°C, pKa 1.73. Impact: The shorter alkyl chain reduces steric hindrance and slightly increases solubility in polar solvents compared to the ethyl analog .
- Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate (CAS 1369277-42-8): Structure: Substitutes ethyl with a 2-hydroxyethyl group. Properties: Molecular formula C₈H₁₃N₃O₃.
Functional Group Variations at Position 5
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6): Structure: Replaces the amino group with a hydroxyl group. Impact: The hydroxyl group increases acidity (pKa ~8–10) and reduces nucleophilicity, altering reactivity in condensation or coupling reactions .
- Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: Structure: Features a chloropyridazine ring at position 1 and a carboxylate at position 4.
Positional Isomerism and Ester Variations
- Ethyl 4-amino-1H-pyrazole-3-carboxylate (CAS 55904-61-5): Structure: Amino group at position 4 instead of 5.
Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6) :
Physicochemical and Functional Comparison Table
Biological Activity
Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered ring with two nitrogen atoms, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 170.18 g/mol. The compound includes an amino group and a carboxylate moiety, which are crucial for its biological interactions .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cyclooxygenase Inhibition : Similar compounds have been shown to interact with cyclooxygenase enzymes, which play a vital role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain.
- Receptor Modulation : Interaction studies suggest that this compound may modulate receptors involved in pain signaling pathways, potentially offering analgesic effects .
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the anti-inflammatory and analgesic potential of this compound:
- Analgesic Activity : Compounds structurally related to this compound have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various experimental setups. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties:
- Inhibition of Tumor Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression. Specifically, some derivatives have been shown to arrest cells in the G2/M phase, leading to increased apoptosis in cancer cells .
Study on Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.
| Treatment Group | Paw Edema (mm) | % Reduction |
|---|---|---|
| Control | 15.0 ± 2.0 | - |
| Methyl Compound | 8.0 ± 1.5 | 46.7% |
Study on Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against human breast cancer (MCF7) and liver cancer (HepG2) cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.07 | Cell cycle arrest at G2/M phase |
| HepG2 | 8.50 | Induction of apoptosis |
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours to introduce azide groups.
- Step 2: Perform hydrolysis or reduction to convert intermediates into the target compound. Post-reaction, the product is isolated by precipitation (e.g., ice-water quenching), filtration, and recrystallization from ethanol or toluene .
- Alternative: Use cyanamide and tert-butyl peroxide in tetrahydrofuran (THF) under reflux for cyclization .
Q. How is the compound characterized post-synthesis?
Answer: Key characterization methods include:
- Spectroscopy: ¹H-NMR for substituent positioning (e.g., ethyl group integration at δ 1.2–1.5 ppm), IR for carbonyl (C=O) and amino (N–H) stretching vibrations .
- Mass Spectrometry: To confirm molecular weight (e.g., [M+H]⁺ peaks).
- Elemental Analysis: Validate purity and stoichiometry (e.g., C, H, N content) .
- Chromatography: GC or HPLC for purity assessment (≥98%) .
Q. What safety precautions are recommended when handling this compound?
Answer: While specific toxicity data is limited for this compound, analogous pyrazole derivatives require:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Storage: Keep in airtight containers at 0–8°C to minimize degradation .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates .
- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions.
- Temperature Control: Gradual heating (50–80°C) prevents side reactions like ester hydrolysis .
- Monitoring Tools: Use TLC or in-situ IR to track reaction progress and adjust parameters dynamically.
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Cross-Validation: Combine ¹H-NMR, ¹³C-NMR, and 2D-COSY to resolve overlapping signals.
- Computational Aids: Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELXL or Mercury software .
Q. What computational tools assist in analyzing its crystal structure and intermolecular interactions?
Answer:
- Mercury Software: Visualize crystal packing, hydrogen bonds, and π-π stacking interactions. The "Materials Module" identifies interaction motifs in structural databases .
- SHELX Suite: Refine high-resolution crystallographic data to resolve disorder or twinning .
- ConQuest: Search the Cambridge Structural Database (CSD) for analogous pyrazole derivatives to predict stability .
Q. How to design analogs of this compound for enhanced bioactivity?
Answer:
- Core Modification: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability .
- Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
- Biological Testing: Screen analogs for anti-inflammatory or analgesic activity using in vitro assays (e.g., COX inhibition) and compare with parent compound .
Q. What strategies mitigate instability during storage or biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
